molecular formula C11H14N4O4 B15138852 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one

9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one

Cat. No.: B15138852
M. Wt: 266.25 g/mol
InChI Key: OHRQAESFEIUOGS-SPDVFEMOSA-N
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Description

The compound 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one is a purine nucleoside analog It is structurally characterized by a purine base attached to a ribose sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one typically involves the condensation of a purine base with a ribose sugar. One common method includes the use of dimethylsulfoxide (DMSO) as a solvent, followed by the addition of purified water, filtering the slurry, and washing with water and ethanol . The final product is then dried under vacuum at a temperature not exceeding 40°C .

Industrial Production Methods

For large-scale production, the compound can be synthesized using a similar approach but with optimized reaction conditions to ensure high yield and purity. The process involves the use of sealed pressure reactors to maintain the required temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the purine base or the ribose moiety.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of xanthosine derivatives, while reduction can yield deoxy derivatives .

Scientific Research Applications

9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one: has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It can act as an agonist or antagonist for various enzymes and receptors involved in nucleic acid metabolism. The exact mechanism involves binding to the active site of these enzymes, thereby modulating their activity and influencing cellular processes .

Properties

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one

InChI

InChI=1S/C11H14N4O4/c1-14-4-13-10-9(11(14)18)12-5-15(10)8-2-6(17)7(3-16)19-8/h4-8,16-17H,2-3H2,1H3/t6?,7-,8-/m1/s1

InChI Key

OHRQAESFEIUOGS-SPDVFEMOSA-N

Isomeric SMILES

CN1C=NC2=C(C1=O)N=CN2[C@H]3CC([C@H](O3)CO)O

Canonical SMILES

CN1C=NC2=C(C1=O)N=CN2C3CC(C(O3)CO)O

Origin of Product

United States

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